REACTION_CXSMILES
|
Br[C:2]1C(C)=[N:4][CH:5]=[CH:6][CH:7]=1.[Se](=O)=[O:10].[O:12]1[CH2:17][CH2:16]OCC1>>[N+:4]1([O-:10])[C:16]([CH:17]=[O:12])=[CH:2][CH:7]=[CH:6][CH:5]=1
|
Name
|
|
Quantity
|
249 mg
|
Type
|
reactant
|
Smiles
|
BrC=1C(=NC=CC1)C
|
Name
|
|
Quantity
|
212 mg
|
Type
|
reactant
|
Smiles
|
[Se](=O)=O
|
Name
|
|
Quantity
|
2 mL
|
Type
|
reactant
|
Smiles
|
O1CCOCC1
|
Type
|
CUSTOM
|
Details
|
the mixture stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
at reflux overnight
|
Duration
|
8 (± 8) h
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture was concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
purified by column chromatography on silica gel (Hexanes/ether, 3:1)
|
Name
|
|
Type
|
product
|
Smiles
|
[N+]=1(C(=CC=CC1)C=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 78 mg | |
YIELD: PERCENTYIELD | 29% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |